molecular formula C22H15N5O3S B11642596 2-Amino-4-benzyl-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile

2-Amino-4-benzyl-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile

Cat. No.: B11642596
M. Wt: 429.5 g/mol
InChI Key: AMWUMVSISRHNRF-UHFFFAOYSA-N
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Description

2-Amino-4-benzyl-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile: is a heterocyclic organic compound with a complex structure. Let’s break it down:

    Thiazole Scaffold: The compound contains a thiazole ring, which is a five-membered heterocycle composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles.

    Solubility and Occurrence: Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Electrophilic Substitution: Typically involves electrophiles like halogens or acyl chlorides.

    Nucleophilic Substitution: Involves nucleophiles such as amines or alkoxides.

Major Products:: The specific products formed during reactions with this compound would depend on the reaction conditions and reagents used.

Scientific Research Applications

This compound has found applications in various fields:

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness within the thiazole family. Similar compounds include sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin .

Properties

Molecular Formula

C22H15N5O3S

Molecular Weight

429.5 g/mol

IUPAC Name

2-amino-4-benzyl-6-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C22H15N5O3S/c23-11-18-17(10-14-4-2-1-3-5-14)19(12-24)22(26-21(18)25)31-13-20(28)15-6-8-16(9-7-15)27(29)30/h1-9H,10,13H2,(H2,25,26)

InChI Key

AMWUMVSISRHNRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C#N

Origin of Product

United States

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